molecular formula C10H9NO3 B168799 3-Methoxy-2,4-dihydroxyquinoline CAS No. 15151-56-1

3-Methoxy-2,4-dihydroxyquinoline

Cat. No. B168799
CAS RN: 15151-56-1
M. Wt: 191.18 g/mol
InChI Key: RWEKAFBWZRTGBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Methoxy-2,4-dihydroxyquinoline, has been a topic of interest in recent years . One method involves the condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde . Another approach involves the synthesis of pyrazolo[4,3-c]quinolin-3,4-dione regioisomers through a simple and convenient condensation reaction .


Molecular Structure Analysis

Quinoline-2,4-diones, which are structurally similar to 3-Methoxy-2,4-dihydroxyquinoline, display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .

properties

IUPAC Name

4-hydroxy-3-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-8(12)6-4-2-3-5-7(6)11-10(9)13/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEKAFBWZRTGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716042
Record name 4-Hydroxy-3-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,4-dihydroxyquinoline

CAS RN

15151-56-1
Record name 4-Hydroxy-3-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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